molecular formula C22H18ClN3O3S B11427216 (2E)-2-(2-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-(2-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11427216
M. Wt: 439.9 g/mol
InChI Key: OVGIUNXXPYPQFD-CPNJWEJPSA-N
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Description

The compound (2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that belongs to the class of thiazolotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorophenyl and propoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-propoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolotriazine core structure. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the compound can occur at the chlorophenyl group, potentially yielding dechlorinated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include quinones, dechlorinated derivatives, and substituted thiazolotriazines, each with potentially distinct biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential in treating bacterial infections and certain types of cancer. Its unique mechanism of action and selectivity towards specific molecular targets are of particular interest.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazine Derivatives: Compounds with similar core structures but different substituents.

    Chlorophenyl Derivatives: Compounds containing the chlorophenyl group with varying functional groups.

    Propoxyphenyl Derivatives: Compounds with the propoxyphenyl group and different core structures.

Uniqueness

The uniqueness of (2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

(2E)-2-[(2-chlorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H18ClN3O3S/c1-2-11-29-16-9-7-14(8-10-16)12-18-20(27)24-22-26(25-18)21(28)19(30-22)13-15-5-3-4-6-17(15)23/h3-10,13H,2,11-12H2,1H3/b19-13+

InChI Key

OVGIUNXXPYPQFD-CPNJWEJPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=CC=C4Cl)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=NC2=O

Origin of Product

United States

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